![molecular formula C16H16ClN3O2S B1198293 1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea
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Overview
Description
1-[[(2-chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis and Structural Studies
- Thiourea derivatives, including those similar to the compound , have been synthesized and structurally characterized. These compounds have shown potential in molecular docking studies, indicating strong interactions with proteins, which can be crucial in drug design and biochemical research (Hussain et al., 2020).
Antimicrobial and Biological Activities
- Similar thiourea compounds have demonstrated antimicrobial activities. This suggests that the compound could be explored for its potential antimicrobial properties, which is a significant area of research in the field of medicine and pharmacology (Sah et al., 2014).
Potential in Materials Science
- Thiourea derivatives have been used in the synthesis of metal complexes. These complexes have been characterized by various spectroscopic methods and could have applications in materials science, particularly in the development of new materials with unique properties (Ali, 2015).
Antioxidant Properties
- Research has also explored the antioxidant properties of thiourea analogs. These studies are important for understanding how such compounds can be used in the treatment or prevention of diseases related to oxidative stress (Reddy et al., 2015).
Drug Design and DNA Binding
- Studies have been conducted on the DNA-binding abilities of thiourea derivatives, which is valuable for understanding their potential role in anti-cancer therapies and drug design (Tahir et al., 2015).
properties
Product Name |
1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea |
---|---|
Molecular Formula |
C16H16ClN3O2S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-(2-methoxy-5-methylphenyl)thiourea |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-7-8-14(22-2)13(9-10)18-16(23)20-19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,23) |
InChI Key |
NHOMQKHBWQCVLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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